Cas no 2580202-87-3 ((2r,4s)-5-azaspiro3.5nonane-2-carboxylic acid)

(2R,4S)-5-Azaspiro[3.5]nonane-2-carboxylic acid is a chiral spirocyclic compound featuring a rigid bicyclic structure with a carboxylic acid functional group. Its stereochemically defined configuration at the 2R and 4S positions enhances its utility as a versatile intermediate in asymmetric synthesis and pharmaceutical applications. The spirocyclic scaffold imparts conformational restraint, improving binding selectivity in drug design, particularly for targets requiring three-dimensional diversity. The carboxylic acid moiety allows for further derivatization, facilitating incorporation into peptidomimetics or small-molecule inhibitors. This compound is valued for its synthetic accessibility and potential in medicinal chemistry, particularly in the development of CNS-active agents and enzyme modulators. Its stability and well-defined stereochemistry make it a reliable building block for research and industrial applications.
(2r,4s)-5-azaspiro3.5nonane-2-carboxylic acid structure
2580202-87-3 structure
Product Name:(2r,4s)-5-azaspiro3.5nonane-2-carboxylic acid
CAS No:2580202-87-3
MF:C9H15NO2
MW:169.220902681351
CID:5659574
PubChem ID:145913640
Update Time:2025-10-28

(2r,4s)-5-azaspiro3.5nonane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-7447586
    • 2377031-84-8
    • (2r,4s)-5-azaspiro[3.5]nonane-2-carboxylic acid
    • EN300-27731866
    • 2580202-87-3
    • (2s,4r)-5-azaspiro[3.5]nonane-2-carboxylic acid
    • (2r,4s)-5-azaspiro3.5nonane-2-carboxylic acid
    • Inchi: 1S/C9H15NO2/c11-8(12)7-5-9(6-7)3-1-2-4-10-9/h7,10H,1-6H2,(H,11,12)
    • InChI Key: WBVQPXLROGJHGU-UHFFFAOYSA-N
    • SMILES: OC(C1CC2(CCCCN2)C1)=O

Computed Properties

  • Exact Mass: 169.110278721g/mol
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 49.3Ų

(2r,4s)-5-azaspiro3.5nonane-2-carboxylic acid Pricemore >>

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Additional information on (2r,4s)-5-azaspiro3.5nonane-2-carboxylic acid

(2R,4S)-5-Azaspiro[3.5]Nonane-2-Carboxylic Acid: A Comprehensive Overview

Introduction to (2R,4S)-5-Azaspiro[3.5]Nonane-2-Carboxylic Acid

5-Azaspiro[3.5]nonane-2-carboxylic acid is a unique organic compound with the CAS number 2580202-87-3. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom, typically a nitrogen or carbon atom. The azaspiro structure in this compound refers to the presence of a nitrogen atom within the spiro system, making it a member of the azaspiro family of compounds. The stereochemistry of this compound is defined by its (2R,4S) configuration, which plays a crucial role in its physical and chemical properties.

The compound's structure consists of a spiro system formed by a three-membered ring and a five-membered ring. The nitrogen atom at position 5 contributes to the azaspiro nature of the molecule, while the carboxylic acid group at position 2 adds acidic functionality to the structure. This combination makes (2R,4S)-5-azaspiro[3.5]nonane-2-carboxylic acid a versatile compound with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Recent studies have highlighted the importance of spiro compounds in drug discovery due to their unique pharmacokinetic properties and ability to modulate biological targets effectively. The azaspiro framework in this compound has been shown to enhance bioavailability and improve the drug-like properties of molecules, making it an attractive target for medicinal chemists.

Structural Features and Synthesis

The synthesis of (2R,4S)-5-azaspiro[3.5]nonane-2-carboxylic acid involves a multi-step process that typically starts with the preparation of intermediates containing the necessary functional groups. One common approach involves the use of ring-closing metathesis or other cycloaddition reactions to form the spiro system. The stereochemistry at positions 2 and 4 is critical and is often controlled using chiral auxiliaries or asymmetric catalysis techniques.

Recent advancements in catalytic asymmetric synthesis have enabled more efficient and enantioselective routes to this compound. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the spiro system with high enantioselectivity. These methods not only improve the yield but also reduce the environmental footprint of the synthesis process.

Applications in Pharmaceutical Research

The azaspiro framework in (2R,4S)-5-azaspiro[3.5]nonane-2-carboxylic acid has shown promise in drug discovery programs targeting various therapeutic areas. For example, derivatives of this compound have been investigated as inhibitors of kinases, proteases, and other enzymes involved in disease pathways.

A recent study published in *Journal of Medicinal Chemistry* demonstrated that certain analogs of this compound exhibit potent inhibitory activity against a specific kinase associated with cancer cell proliferation. The carboxylic acid group at position 2 plays a key role in binding to the active site of the enzyme, while the spiro system contributes to overall stability and selectivity.

In addition to its enzymatic inhibition potential, (2R,4S)-5-azaspiro[3.5]nonane-2-carboxylic acid has also been explored as a building block for constructing more complex molecular architectures. Its ability to form hydrogen bonds and engage in π-interactions makes it an ideal component for designing bioactive molecules with improved pharmacokinetic profiles.

Materials Science Applications

Beyond pharmaceuticals, (2R,4S)-5-azaspiro[3.5]nonane-2-carboxylic acid has found applications in materials science due to its unique structural features. For instance, derivatives of this compound have been used as monomers in polymer synthesis, where they contribute to enhanced mechanical properties and thermal stability.

A research team from Stanford University recently reported on the use of this compound as a precursor for synthesizing novel polyamides with improved tensile strength and resistance to environmental degradation. The nitrogen atom within the spiro system facilitates hydrogen bonding between polymer chains, leading to stronger intermolecular interactions.

Furthermore, (2R,4S)-5-azaspiro[3.5]nonane-2-carboxylic acid has been investigated as a potential component in self-healing materials due to its ability to undergo reversible chemical transformations under specific conditions.

Safety and Handling Considerations

As with any chemical compound, proper handling and safety precautions are essential when working with (2R,4S)-5-azaspiro[3.5]nonane-2-carboxylic acid. Although no specific health hazards are currently associated with this compound under normal conditions, it is recommended to handle it in accordance with standard laboratory safety protocols.

In conclusion,(R,S)-configuration, spiro systems, carboxylic acids, and pharmaceutical applications, make it an important molecule for both academic research and industrial development.

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